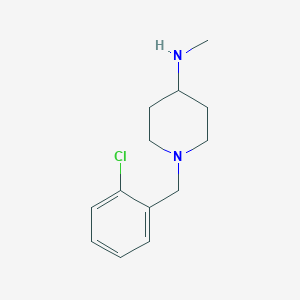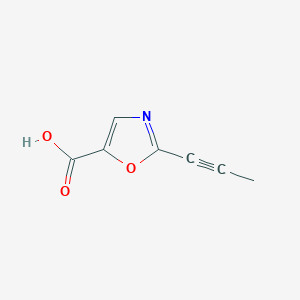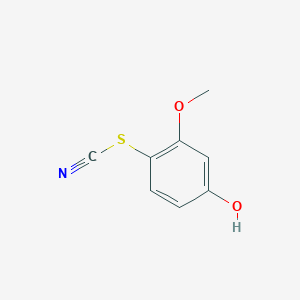
Dibutylphosphoramidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of two butyl groups attached to a phosphoramidic dichloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutylphosphoramidic dichloride can be synthesized through the reaction of dibutylamine with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
POCl3+2C4H9NH2→(C4H9NH)2POCl2+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Dibutylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphoramidates and phosphoramides.
Hydrolysis: In the presence of water, it hydrolyzes to form dibutylphosphoramidic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in substitution reactions.
Water: Hydrolysis reactions typically occur under ambient conditions.
Major Products:
Phosphoramidates: Formed from the reaction with alcohols.
Phosphoramides: Formed from the reaction with amines.
Dibutylphosphoramidic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Dibutylphosphoramidic dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.
Materials Science: It can be used in the preparation of flame retardants and plasticizers.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which dibutylphosphoramidic dichloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which can form stable bonds with nucleophiles such as oxygen, nitrogen, and sulfur atoms.
Comparaison Avec Des Composés Similaires
Dimethylphosphoramidic Dichloride: Similar in structure but with methyl groups instead of butyl groups.
Diethylphosphoramidic Dichloride: Contains ethyl groups instead of butyl groups.
Uniqueness: Dibutylphosphoramidic dichloride is unique due to the presence of butyl groups, which can influence its reactivity and solubility properties compared to its methyl and ethyl counterparts. The larger alkyl groups can also impact the steric hindrance and overall stability of the compound.
Propriétés
Formule moléculaire |
C8H18Cl2NOP |
|---|---|
Poids moléculaire |
246.11 g/mol |
Nom IUPAC |
N-butyl-N-dichlorophosphorylbutan-1-amine |
InChI |
InChI=1S/C8H18Cl2NOP/c1-3-5-7-11(8-6-4-2)13(9,10)12/h3-8H2,1-2H3 |
Clé InChI |
DBNUMRHHURKIGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



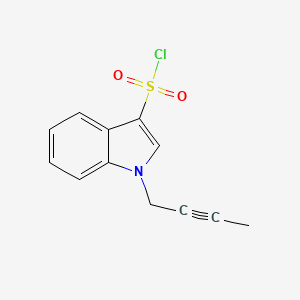
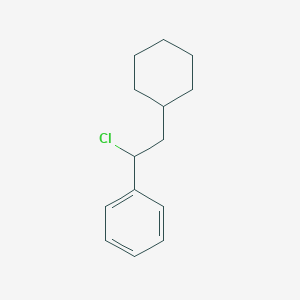

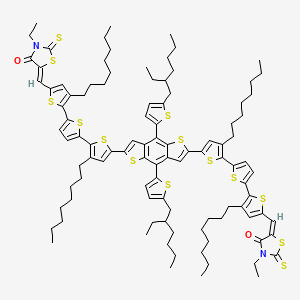

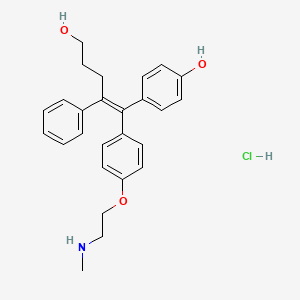
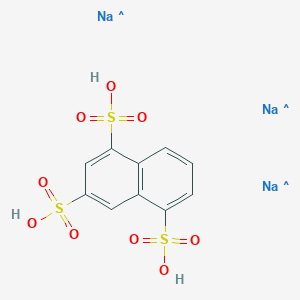
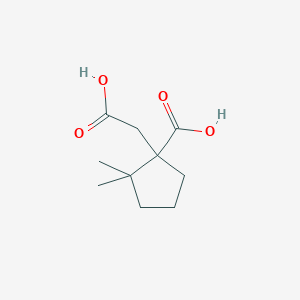
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
